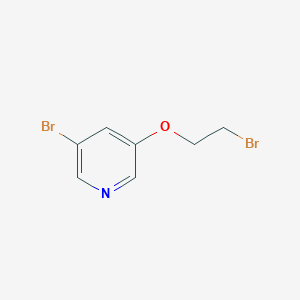

3-Bromo-5-(2-bromoethoxy)pyridine

Descripción general

Descripción

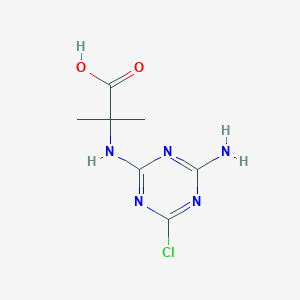

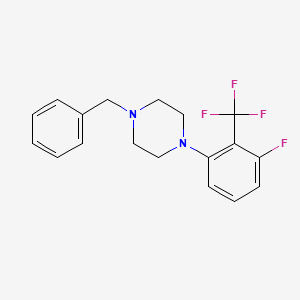

3-Bromo-5-(2-bromoethoxy)pyridine is a chemical compound with the molecular formula C7H7Br2NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(2-bromoethoxy)pyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Aplicaciones Científicas De Investigación

Synthesis of p38α MAP Kinase Inhibitors

“3-Bromo-5-(2-bromoethoxy)pyridine” is utilized in the synthesis of p38α mitogen-activated protein kinase inhibitors. These inhibitors are significant in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and potentially in neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Molecular Structure and Spectral Analysis

This compound is also important in the study of molecular structures and spectral analysis. It serves as a key intermediate in the synthesis of molecules where molecular electrostatic potential (MEP) and other properties like HOMO and LUMO are analyzed using computational chemistry methods .

Bromodomain Inhibition

In the field of epigenetics, “3-Bromo-5-(2-bromoethoxy)pyridine” can be used to synthesize compounds that act as bromodomain inhibitors. These inhibitors have implications in the study of gene expression regulation and the development of cancer therapeutics .

Non-Covalent Interaction Analysis

The compound is instrumental in the analysis of non-covalent interactions within molecules. This is crucial for understanding the stability and reactivity of molecular complexes in various chemical and biological systems .

Physicochemical Studies

Physicochemical studies of this compound include thermodynamic function analysis and reduced density gradient (RDG) analysis. These studies are essential for predicting the behavior of the compound under different physical conditions and for its application in material science .

Synthon for Pharmaceutical Products

As an intermediate, “3-Bromo-5-(2-bromoethoxy)pyridine” is a valuable synthon for the synthesis of pharmaceutical products. Its derivatives are in demand for creating biologically active substances or building blocks for polymers .

Medicinal Chemistry

In medicinal chemistry, this compound is used to create various derivatives that serve as intermediates in the development of new drugs. Its versatility allows for the exploration of novel therapeutic agents .

Organic Synthesis Optimization

Lastly, “3-Bromo-5-(2-bromoethoxy)pyridine” plays a role in the optimization of organic synthesis processes. It can lead to higher yields and more efficient synthesis routes for complex organic molecules .

Mecanismo De Acción

Target of Action

Brominated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals . They can also be used in Suzuki-Miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .

Mode of Action

The mode of action of 3-Bromo-5-(2-bromoethoxy)pyridine is likely related to its reactivity in organic synthesis. For instance, in a Suzuki-Miyaura cross-coupling reaction, the bromine atoms in the molecule could be replaced by other groups in the presence of a palladium catalyst . This allows the formation of new carbon-carbon bonds .

Propiedades

IUPAC Name |

3-bromo-5-(2-bromoethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c8-1-2-11-7-3-6(9)4-10-5-7/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTDAKFKCZTKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(2-bromoethoxy)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)

![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1443946.png)

![3-Bromo-5-methoxyimidazo[1,2-A]pyrazine](/img/structure/B1443949.png)